Specific Phosphatidylethanolamine Targeting: A Mechanism Not Shared by Fusicoccin, Ophiobolin, or Any Commercial Fungicide Class
Traversianal is the only known antifungal diterpenoid that specifically targets phosphatidylethanolamine (PE) in fungal membranes. In competitive rescue experiments, co-treatment of C. orbiculare conidia with traversianal and lecithin (a phospholipid mixture) significantly attenuated fungicidal activity, with substantially more colony formation observed on potato sucrose agar compared to traversianal alone [1]. Critically, l-α-phosphatidylethanolamine dioleoyl (PE) antagonized the fungicidal effect, whereas l-α-phosphatidylcholine dioleoyl (PC) did not, demonstrating target specificity at the phospholipid head-group level [1]. Transmission electron microscopy confirmed that traversianal treatment causes fragmentation of the fungal plasma membrane and disappearance of cell organelles [1]. In contrast, fusicoccin activates plant H⁺-ATPase via 14-3-3 protein stabilization [2], ophiobolin A irreversibly inhibits calmodulin (IC₅₀ 9 µM) , azole fungicides inhibit CYP51 in ergosterol biosynthesis, and strobilurins bind the Qₒ site of mitochondrial complex III [3]. No commercial fungicide targets PE.
| Evidence Dimension | Molecular target specificity in fungal membrane disruption |
|---|---|
| Target Compound Data | Traversianal: fungicidal activity specifically antagonized by l-α-phosphatidylethanolamine dioleoyl (PE), but not by l-α-phosphatidylcholine dioleoyl (PC); TEM shows plasma membrane fragmentation and organelle loss in C. orbiculare conidia [1] |
| Comparator Or Baseline | Fusicoccin: target is plant H⁺-ATPase/14-3-3 complex (no fungal membrane disruption) [2]. Ophiobolin A: target is calmodulin (IC₅₀ 9 µM, no PE interaction) . Azoles: CYP51 (ergosterol pathway). Strobilurins: Complex III Qₒ site [3] |
| Quantified Difference | PE targeting is unique among all characterized antifungal diterpenoids and all registered fungicide classes; traversianal is the only compound demonstrated to discriminate between PE and PC at the phospholipid head-group level for fungicidal activity [1] |
| Conditions | In vitro: C. orbiculare conidia treated with traversianal ± lecithin, ± l-α-PE dioleoyl, ± l-α-PC dioleoyl on potato sucrose agar; ultrastructural analysis by TEM [1] |
Why This Matters
A novel, validated molecular target (PE) that is entirely distinct from all commercial fungicide targets means traversianal is highly unlikely to exhibit cross-resistance with existing fungicide classes, making it a strategically valuable lead scaffold for resistance-management discovery programs.
- [1] Ino M, Kihara J, Ishihara A, Ueno M. Mechanism of the antifungal activity of the diterpenoid aldehyde traversianal against cucumber anthracnose fungus Colletotrichum orbiculare. J Gen Plant Pathol. 2025;91(6):351-358. doi:10.1007/s10327-025-01249-w View Source
- [2] Maronna A, Camoni L, Visconti S, Fiorillo A, Evidente A, Aducci P. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug. Biomolecules. 2021;11(9):1393. doi:10.3390/biom11091393 View Source
- [3] FRAC (Fungicide Resistance Action Committee). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action. www.frac.info. View Source
